

A-Technical-Guide-to-the-Structural-Elucidation-of-Fusaricidin-A

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Compound of Interest

Compound Name: *Fusaricidin A*

Cat. No.: *B1259913*

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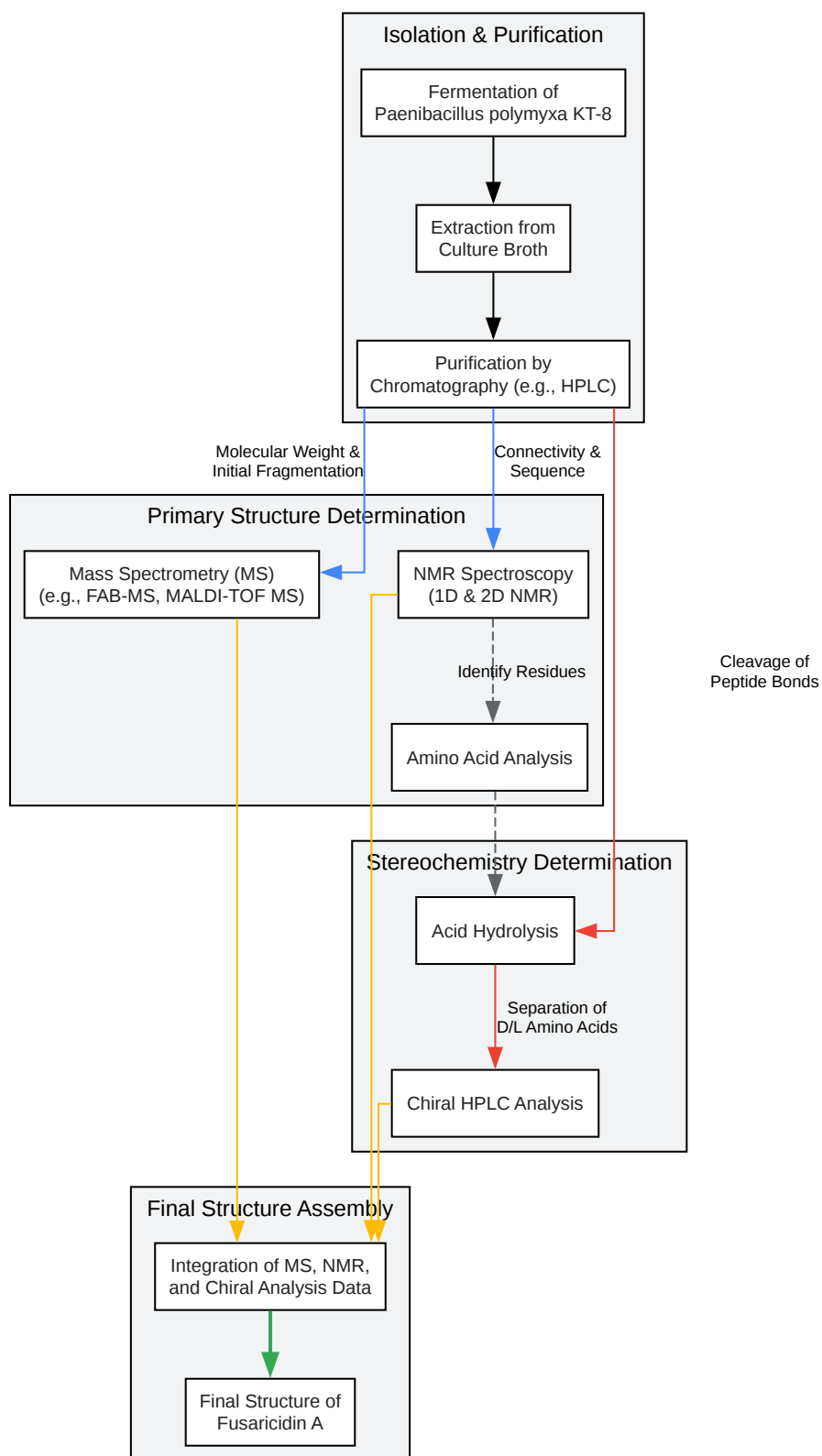
-A-Comprehensive-Overview-for-Researchers-and-Drug-Development-Professionals

Fusaricidin A is a potent depsipeptide antibiotic first isolated from the culture broth of *Paenibacillus polymyxa* (formerly *Bacillus polymyxa*) KT-8, a bacterium found in the rhizosphere of garlic affected by *Fusarium* basal rot.[1][2] Its significant antifungal and antibacterial activity against Gram-positive bacteria has made it a subject of considerable interest in both agricultural and medicinal research.[2][3] This guide provides an in-depth technical overview of the methodologies employed to determine the complex structure of **Fusaricidin A**, a cyclic hexadepsipeptide with a unique fatty acid side chain.

The structure of **Fusaricidin A** was primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) for amino acid analysis.[1][2] The molecule consists of a cyclic hexadepsipeptide core, cyclo-(L-Thr-D-Val-D-Phe-D-alloThr-D-Asn-L-Ala), which is ester-linked to a distinctive 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain.[3]

Overall-Workflow-for-Structure-Elucidation

The elucidation of **Fusaricidin A**'s structure follows a systematic workflow. This process begins with the isolation of the compound from the bacterial culture, followed by a series of spectroscopic and chemical analyses to determine its molecular weight, elemental composition, amino acid sequence, and stereochemistry.



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Caption: Overall workflow for the structure elucidation of **Fusaricidin A**.

1.-Mass-Spectrometry-Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining sequence information through fragmentation analysis. Methods like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been instrumental.[2][4]

Experimental-Protocol:-MALDI-TOF-MS-Analysis

A typical protocol for analyzing fusaricidins using MALDI-TOF MS involves the following steps:

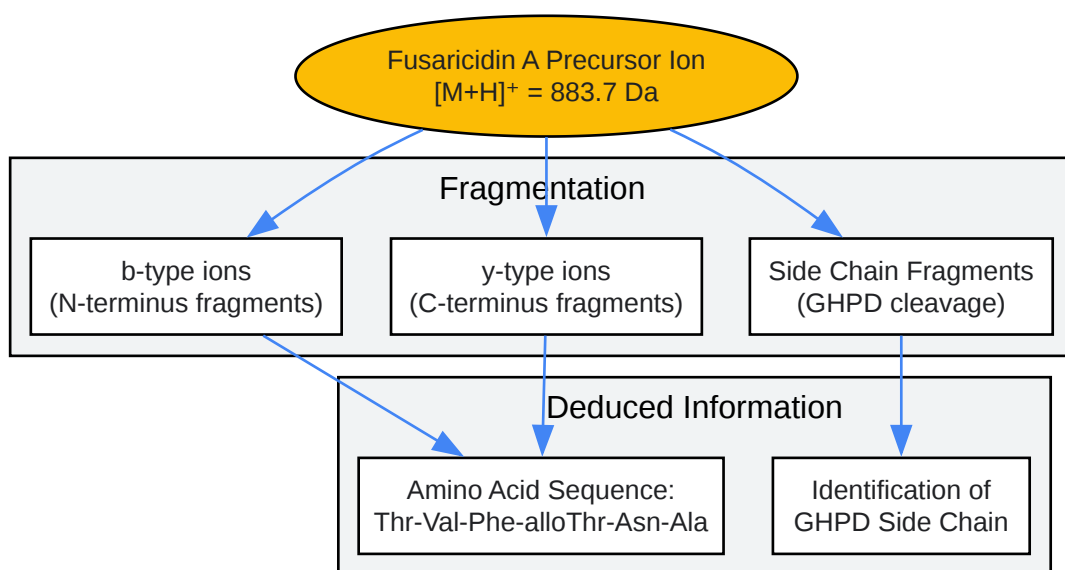
- **Sample-Preparation:** The purified fusaricidin sample is mixed with a suitable matrix solution (e.g., α -cyano-4-hydroxycinnamic acid in 50% aqueous acetonitrile/0.1% trifluoroacetic acid).
- **Spotting:** A small volume (e.g., 1 μ L) of the mixture is spotted onto a MALDI target plate and allowed to air-dry to facilitate co-crystallization.
- **Data-Acquisition:** The target plate is inserted into the MALDI-TOF mass spectrometer. A pulsed UV laser (e.g., 355 nm) is used for desorption and ionization.[5]
- **Analysis:** The time-of-flight of the generated ions is measured to determine their mass-to-charge ratio (m/z). For **Fusaricidin A**, a prominent ion peak is observed at an m/z corresponding to its protonated form $[M+H]^+$.[6]
- **Tandem-MS-(MS/MS):** For sequencing, the precursor ion of interest (e.g., m/z 883.7 for **Fusaricidin A**) is selected and subjected to fragmentation (e.g., using LIFT-TOF/TOF).[4][6] The resulting product ion spectrum, containing b_n - and y_n -ions, is analyzed to deduce the amino acid sequence.[4][7]

Data-Presentation:-Key-Mass-Fragments-of-Fusaricidin-A

Tandem MS analysis reveals a characteristic fragmentation pattern that allows for the sequencing of the peptide ring and the identification of the fatty acid side chain. A specific cleavage occurs in the GHPD side chain between the α - and β -carbon positions.[4][7]

Ion Type	Fragment	Observed m/z (Da)
Precursor Ion	$[M+H]^+$	883.7
Fragment Ion	b ₂ (Thr-Val)	201.1
Fragment Ion	b ₃ (Thr-Val-Phe)	348.2
Fragment Ion	b ₄ (Thr-Val-Phe-alloThr)	449.3
Fragment Ion	b ₅ (Thr-Val-Phe-alloThr-Asn)	563.3
Fragment Ion	y ₁ (Ala)	90.1
Fragment Ion	y ₂ (Asn-Ala)	204.1
Fragment Ion	y ₃ (alloThr-Asn-Ala)	305.2

Note: The m/z values are representative and may vary slightly based on instrumentation and experimental conditions.



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Caption: Logical flow of information from MS/MS fragmentation analysis.

2.-NMR-Spectroscopy-Analysis

NMR spectroscopy provides the crucial data needed to piece together the precise connectivity of atoms within the molecule. A suite of 1D (^1H , ^{13}C) and 2D (COSY, HMQC, HMBC) experiments are employed to establish the structure of each amino acid residue and the fatty acid chain, and to determine how they are linked.^{[1][2]}

Experimental-Protocol:-2D-NMR-Spectroscopy

- Sample-Preparation: A purified sample of **Fusaricidin A** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CD_3OD).
- Data-Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A series of experiments are run:
 - ^1H -NMR: To identify all proton signals and their multiplicities.
 - ^{13}C -NMR: To identify all carbon signals.
 - COSY-(Correlation-Spectroscopy): To identify proton-proton (^1H - ^1H) couplings within the same spin system (i.e., within a single amino acid residue).
 - HMQC/HSQC-(Heteronuclear-Single-Quantum-Coherence): To correlate directly bonded protons and carbons (^1H - ^{13}C).
 - HMBC-(Heteronuclear-Multiple-Bond-Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for linking different residues and establishing the peptide sequence.

Data-Presentation:-Representative-NMR-Data-for-Fusaricidin-A-Residues

The following table summarizes typical ^1H and ^{13}C chemical shift values for the residues in **Fusaricidin A**. These values are used to construct the spin systems for each component.

Residue	Atom	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
L-Thr	NH	~8.50	-
α-CH	~3.94	~59.5	
β-CH	~5.30	~72.1	
γ-CH ₃	~1.21	~20.3	
D-Val	NH	~8.25	-
α-CH	~4.10	~60.1	
β-CH	~2.15	~31.2	
γ-CH ₃	~0.95, ~0.98	~19.1, ~19.5	
D-Phe	NH	~8.52	-
α-CH	~4.60	~55.8	
β-CH ₂	~2.95, ~3.10	~37.5	
Phenyl	~7.20-7.35	~127-138	
GHPD	C2-H ₂	~2.40	~43.1
C3-H	~3.95	~68.2	
C15-H ₂	~3.15	~41.5	

Note: Data is compiled and representative. Actual shifts depend on solvent and experimental conditions.

3.-Determination-of-Absolute-Configuration

After determining the amino acid sequence, the stereochemistry of each chiral center must be established. This is accomplished by chemical degradation followed by chiral analysis.

Experimental-Protocol:-Chiral-HPLC-Analysis

- Acid-Hydrolysis: The purified **Fusaricidin A** is completely hydrolyzed into its constituent amino acids and the fatty acid by heating in strong acid (e.g., 6N HCl at 110°C for 24 hours).
- Derivatization: The amino acids in the hydrolysate are derivatized with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to create diastereomers.
- Chiral-HPLC: The derivatized amino acids are analyzed by reverse-phase HPLC. The retention times of the derivatized amino acids from the sample are compared to those of authentic D- and L-amino acid standards that have been derivatized in the same manner.
- Configuration-Assignment: By comparing the retention times, the absolute configuration (D or L) of each amino acid in the original depsipeptide is unequivocally determined.[1][2]

This combination of advanced analytical techniques allows for the complete and unambiguous determination of the complex structure of **Fusaricidin A**, providing a solid foundation for further research into its biosynthesis, mode of action, and potential therapeutic applications.

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